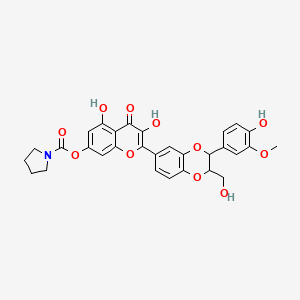
Antitumor agent-47
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-47 is a promising compound in the field of cancer treatment. It targets the cluster of differentiation 47 (CD47) protein, which is overexpressed on many types of tumor cells. CD47 interacts with signal regulatory protein alpha (SIRPα) on macrophages, sending a “don’t eat me” signal that inhibits phagocytosis and allows tumor cells to evade immune surveillance . By blocking this interaction, this compound enhances the immune system’s ability to target and destroy cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-47 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. One common synthetic route includes the use of quinazoline derivatives, which are known for their antiproliferative activities . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability. The process also involves rigorous quality control measures to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: Antitumor agent-47 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or modified biological activities.
Aplicaciones Científicas De Investigación
Antitumor agent-47 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the interactions between small molecules and proteins.
Biology: Investigated for its role in modulating immune responses and its potential as an immunotherapy agent.
Mecanismo De Acción
The mechanism of action of antitumor agent-47 involves blocking the interaction between CD47 and SIRPα. This blockade prevents the “don’t eat me” signal, allowing macrophages to phagocytose and destroy tumor cells . Additionally, this interaction enhances antigen presentation and stimulates an adaptive immune response, further contributing to its antitumor effects .
Comparación Con Compuestos Similares
Artemisinin and its derivatives: Known for their antimalarial and anticancer activities.
Platinum-based antitumor agents: Such as cisplatin and carboplatin, which form DNA adducts and induce apoptosis.
Ruthenium complexes: Such as NAMI-A and KP1019, which exhibit high antiproliferative activities.
Uniqueness of Antitumor Agent-47: this compound is unique due to its specific targeting of the CD47-SIRPα axis, which is a novel immune checkpoint pathway. This specificity allows for a more targeted approach to cancer treatment, potentially reducing side effects and improving efficacy compared to traditional chemotherapy agents .
Propiedades
Fórmula molecular |
C30H27NO11 |
|---|---|
Peso molecular |
577.5 g/mol |
Nombre IUPAC |
[3,5-dihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-oxochromen-7-yl] pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C30H27NO11/c1-38-21-10-15(4-6-18(21)33)28-24(14-32)40-20-7-5-16(11-22(20)41-28)29-27(36)26(35)25-19(34)12-17(13-23(25)42-29)39-30(37)31-8-2-3-9-31/h4-7,10-13,24,28,32-34,36H,2-3,8-9,14H2,1H3 |
Clave InChI |
VPKSFZJRURHAFB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)OC(=O)N6CCCC6)O)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















